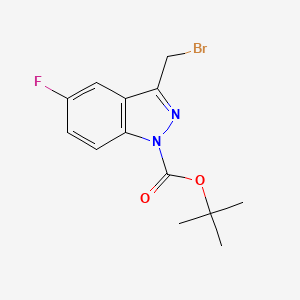

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrFN2O2 and its molecular weight is 329.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 315.14 g/mol. It features a tert-butyl group attached to an indazole framework, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are critical in various signaling pathways associated with cancer and neurodegenerative diseases.

Table 1: Inhibitory Activity Against Kinases

Cytotoxicity Studies

In cytotoxicity assays conducted on various cell lines, the compound demonstrated varying degrees of cell viability effects. The effective concentrations were assessed using fluorometric assays.

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| This compound | HT-22 (neuronal) | 10 | TBD | |

| This compound | BV-2 (microglial) | 10 | TBD |

Study on GSK-3β Inhibition

A study published in MDPI highlighted the compound's potential as a GSK-3β inhibitor, with promising results indicating an IC50 value in the nanomolar range. This suggests that it may be effective in modulating pathways involved in neurodegeneration and cancer progression .

Evaluation in Preclinical Models

In preclinical models, the compound exhibited a favorable profile with respect to both efficacy and safety. The absence of significant cytotoxic effects at lower concentrations further supports its potential for therapeutic applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

- Anticancer Agents : The unique structure of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate suggests potential as a scaffold for developing new anticancer drugs. Its ability to interact with biological targets could lead to novel therapeutic agents for cancer treatment.

- Anti-inflammatory Compounds : Similar structural compounds have shown efficacy in treating inflammatory diseases. The presence of the bromomethyl and fluorine groups may enhance the compound's anti-inflammatory properties, making it a candidate for further exploration in this area .

2. Organic Synthesis

- Building Block for Derivatives : This compound serves as a versatile intermediate in synthesizing various indazole derivatives. These derivatives are crucial in developing agrochemicals and pharmaceuticals due to their diverse biological activities .

- Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules often enhances their pharmacological properties. This compound can be utilized to create more complex fluorinated compounds that exhibit improved bioactivity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate | Similar indazole structure with different substitution | Variation in position of bromine and fluorine |

| 3-(bromomethyl)-5-fluoroindazole | Lacks tert-butyl ester functionality | More polar due to absence of bulky group |

| 5-fluoroindazole | No bromomethyl or tert-butyl groups | Simpler structure, potential for different reactivity |

This table illustrates how structural variations among related compounds can influence their chemical reactivity and biological activity, emphasizing the unique position of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have explored the applications of indazole derivatives, including those related to this compound:

- Study on Anticancer Activity : Research demonstrated that indazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromomethyl group is hypothesized to enhance interaction with cellular targets, leading to increased efficacy.

- Investigation into Anti-inflammatory Effects : A comparative study showed that compounds similar to this compound possess anti-inflammatory properties by inhibiting key inflammatory pathways. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group (−CHBr) undergoes nucleophilic substitution (S2) reactions, enabling the introduction of diverse functional groups.

Mechanistic Insight : The bromine atom acts as a leaving group, facilitating attack by nucleophiles such as amines, thiols, or hydroxide ions. Steric hindrance from the adjacent tert-butyl ester minimally affects reactivity due to the flexibility of the methylene spacer.

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Example : Reaction with phenylboronic acid under Suzuki conditions yields 3-(benzyl)-5-fluoro-indazole derivatives, useful in medicinal chemistry.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group (−COt-Bu) is cleaved under acidic conditions to reveal a carboxylic acid.

Application : The deprotected carboxylic acid serves as a precursor for amide bond formation or further functionalization .

Functionalization via Fluorine Substituent

The fluorine atom at position 5 directs electrophilic substitution and participates in halogen-exchange reactions.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Nitration | HNO, HSO | 5-Fluoro-3-(bromomethyl)-6-nitroindazole | Limited reactivity due to electron-withdrawing fluorine; occurs at position 6. |

| Halogen Exchange | CuCN, DMF, 150°C | 5-Cyano-3-(bromomethyl)-indazole | Fluorine replaced by cyano group under Ullmann conditions. |

Oxidation and Reduction

Controlled redox reactions modify the bromomethyl or ester groups.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Oxidation (CHBr → CHO) | KMnO, HSO | 3-Formyl-5-fluoro-indazole | Harsh conditions risk over-oxidation to COOH. |

| Reduction (COt-Bu → CHOH) | LiAlH, THF | 3-(Bromomethyl)-5-fluoro-indazole methanol | Ester reduced to primary alcohol; bromine remains intact. |

Propiedades

IUPAC Name |

tert-butyl 3-(bromomethyl)-5-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRYKHAOOIREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743692 | |

| Record name | tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-75-0 | |

| Record name | tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.